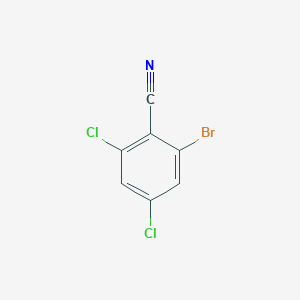

2-Bromo-4,6-dichlorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4,6-dichlorobenzonitrile is a chemical compound with the CAS Number: 99835-26-4 . It has a molecular weight of 250.91 and is typically in powder form . The IUPAC name for this compound is 2-bromo-4,6-dichlorobenzonitrile .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-4,6-dichlorobenzonitrile has been studied. For instance, the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation has been reported . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . Another study reported the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-dichlorobenzonitrile is 1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Bromo-4,6-dichlorobenzonitrile is a powder with a molecular weight of 250.91 . and is typically stored at room temperature .Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromo-4,6-dichlorobenzonitrile is an important organic intermediate used in the production of many fine chemicals . It is primarily used in the synthesis of dichlorobenzonitriles, which are key components in a variety of applications, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

Mode of Action

The compound is prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process involves a reaction at a much lower temperature compared to the ammoxidation of 2,4-dichlorotoluene, proving that multi-chlorobenzyl chlorides can be successfully ammoxidized to corresponding benzonitriles .

Biochemical Pathways

It is known that the compound is involved in the synthesis of dichlorobenzonitriles, which are used in various chemical processes .

Pharmacokinetics

Its molecular weight is 25091 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of 2-Bromo-4,6-dichlorobenzonitrile is the production of dichlorobenzonitriles . These compounds are important intermediates in the production of a variety of fine chemicals, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

Action Environment

The action of 2-Bromo-4,6-dichlorobenzonitrile is influenced by various environmental factors. For instance, the reaction temperature plays a crucial role in the ammoxidation process . A lower reaction temperature is preferred for the ammoxidation of 2,4-dichlorobenzyl chloride compared to 2,4-dichlorotoluene . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the environmental conditions under which the reactions take place.

Propiedades

IUPAC Name |

2-bromo-4,6-dichlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYBWCZPVMFKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dichlorobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2948380.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2948391.png)

![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2948392.png)

![[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester](/img/structure/B2948398.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2948399.png)

![2-Fluoro-4-(6-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2948401.png)